molecular formula C14H17N5O2 B2705873 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2034288-98-5

1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2705873
CAS No.: 2034288-98-5
M. Wt: 287.323
InChI Key: ZYORJILNVHMPJY-UHFFFAOYSA-N
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Description

1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates a 1,2-dihydropyridin-2-one scaffold, a 1-methyl-1,2-dihydropyridin-2-one moiety, and a 1,2,3-triazole-substituted piperidine, making it a promising candidate for drug discovery programs. The 1,2,3-triazole ring, often incorporated via click chemistry, is a privileged structure in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for amide and ester bonds, which can optimize pharmacokinetic properties . Hybrid molecules containing piperidine and triazole motifs have demonstrated significant biological potential, particularly as anticancer agents . The piperidine ring is a common feature in pharmacologically active compounds and contributes to target binding and molecular rigidity. This specific molecular architecture is intended for researchers investigating new ligands for various biological targets, including enzyme inhibitors and receptor modulators. The compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

1-methyl-3-[4-(triazol-1-yl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-17-7-2-3-12(13(17)20)14(21)18-8-4-11(5-9-18)19-10-6-15-16-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYORJILNVHMPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.

    Coupling Reactions: The triazole and piperidine intermediates are then coupled using appropriate coupling agents like EDCI or DCC.

    Final Assembly: The pyridinone moiety is introduced in the final step, often through a condensation reaction.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can modify the triazole or pyridinone rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halides, sulfonates

Major Products

The major products depend on the specific reactions and conditions but can include modified triazole, piperidine, or pyridinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Compounds containing the 1H-triazole moiety are known for their antifungal and antibacterial properties. The triazole ring enhances the ability of the compound to interact with biological systems, making it a candidate for developing new antimicrobial agents.

Anticancer Properties
Research has indicated that derivatives of dihydropyridinones exhibit anticancer activities. The incorporation of the 1H-triazole moiety may enhance these properties by improving the compound's ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .

Central Nervous System Disorders
The piperidine component of the molecule is associated with neuropharmacological activities. Compounds with piperidine structures have been investigated for their effects on neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as depression and anxiety. The integration of the triazole ring may further modulate these effects, providing a basis for developing new treatments .

Case Studies

Case Study 1: Antitubercular Activity
A related study synthesized compounds similar to 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one and evaluated their activity against Mycobacterium tuberculosis. The results showed promising antitubercular activity, indicating that modifications to the dihydropyridinone framework can yield effective anti-TB agents .

Case Study 2: Antiviral Activity
Another research effort focused on synthesizing triazole-containing compounds for antiviral applications. The study found that derivatives exhibited significant antiviral activity against several viruses by inhibiting viral replication through interaction with key viral enzymes . Such findings support the exploration of 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one in antiviral drug development.

Mechanism of Action

The mechanism of action for 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring may facilitate binding to metal ions or active sites, while the piperidine and pyridinone rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compound is compared below with three analogs (Table 1), emphasizing substituent effects on molecular properties.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Weight Key Functional Groups CAS Number Notable Features
Target Compound : 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one 327.38 (calculated) 1,2-dihydropyridinone, triazole, piperidine-carbonyl Not explicitly provided High polarity due to triazole; moderate flexibility from piperidine
Analog 1 : 1-methyl-3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one 327.38 1,2-dihydropyridinone, methylpyridinyloxy, piperidine-carbonyl 1797857-25-0 Pyridinyloxy group increases hydrophobicity; potential for π-π interactions
Analog 2 : (2-phenylpiperidin-1-yl)(4-(3'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanone (KT185) 519.65 Biphenyl-triazole, dual piperidine-carbonyl 1472640-86-0 High molecular weight; extended aromatic system enhances binding avidity
Analog 3 : 1-(4-{4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one 449.51 Oxadiazole-triazole, dual piperidine-carbonyl S454-0895 Oxadiazole introduces metabolic stability; higher rigidity

Key Differences and Implications

Polarity and Solubility :

  • The target compound ’s triazole group enhances water solubility compared to Analog 1 , which replaces triazole with a hydrophobic methylpyridinyloxy group .
  • KT185 (Analog 2) exhibits reduced solubility due to its biphenyl system, though this may improve membrane permeability in lipophilic environments .

Molecular Weight and Bioavailability :

  • The target compound (327.38 Da) and Analog 1 are within the ideal range for oral bioavailability (<500 Da). In contrast, KT185 (519.65 Da) may face challenges in absorption .

Synthetic Accessibility :

  • The target compound’s triazole could be synthesized via CuAAC click chemistry (as in ), a high-yield method . Analog 1’s pyridinyloxy group may require nucleophilic substitution under harsh conditions, lowering efficiency .

Biological Activity

The compound 1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (referred to as Compound A ) is a novel synthetic derivative that integrates a triazole moiety with a piperidine structure. This combination is known for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail the biological activity of Compound A, supported by relevant case studies and research findings.

Chemical Structure and Properties

Compound A can be structurally represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}

This compound features a dihydropyridinone core linked to a triazole and piperidine moiety, which are known for enhancing bioactivity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, derivatives similar to Compound A have shown significant antifungal activity against resistant strains such as Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The mechanism of action involves disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer potential. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, triazole derivatives have been shown to affect the cell cycle at the S-phase, leading to increased cancer cell death .

Study 1: Antifungal Activity Against Candida auris

In a study focusing on piperidine-based triazole derivatives, compounds were synthesized and tested against clinical isolates of C. auris. The results indicated that certain derivatives exhibited strong antifungal activity, with specific compounds inducing significant cell death through apoptosis mechanisms .

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism
pta10.240.97Membrane disruption
pta20.541.5Apoptosis induction
pta30.973.9Cell cycle arrest

Study 2: Anticancer Activity

Another study evaluated the anticancer effects of triazole derivatives on various cancer cell lines. The findings demonstrated that these compounds could inhibit cell proliferation and induce apoptosis effectively:

Cell LineIC50 (μM)Mechanism
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest
A54910.0DNA damage

The biological activities of Compound A can be attributed to several mechanisms:

  • Membrane Disruption : The triazole moiety interacts with fungal membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : Compounds induce apoptotic pathways in both fungal and cancer cells, promoting programmed cell death.
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds prevent cancer cells from proliferating.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical reaction parameters should be controlled?

Methodological Answer:
The synthesis involves multi-step strategies, including:

  • Coupling Reactions : Piperidine-triazole intermediates can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Carbonyl Attachment : Amide coupling (e.g., EDC/HOBt) or nucleophilic acyl substitution to link the piperidine-triazole moiety to the dihydropyridinone core .
  • Critical Parameters :
    • Temperature : Maintain <60°C during CuAAC to avoid side reactions .
    • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl boronic acids are involved .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regioselectivity of the triazole ring and piperidine conformation. For example, triazole protons resonate at δ 7.8–8.2 ppm .
  • FTIR : Verify carbonyl stretching (~1650–1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine and dihydropyridinone moieties .
  • HRMS (ESI) : Validate molecular weight with <2 ppm error .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) limitations:

  • Metabolic Stability : Assess hepatic microsomal stability. If rapid metabolism occurs, introduce electron-withdrawing groups (e.g., -CF₃) on the triazole ring .
  • Solubility : Use HPLC to measure logP; if >3, modify with polar substituents (e.g., -OH, -OMe) on the piperidine ring .
  • Validation : Cross-reference with in vivo PK studies (e.g., plasma half-life in rodents) and adjust dosing regimens .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., esterify the carbonyl) to enhance oral bioavailability .
  • Structural Analogues :
    • Replace the methyl group on dihydropyridinone with cyclopropyl to improve metabolic stability .
    • Introduce fluorine at the triazole 4-position to enhance membrane permeability .
  • Salt Formation : Hydrochloride salts improve aqueous solubility for IV administration .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Toxicity Mitigation :
    • Acute Toxicity : LD₅₀ data (rodent) suggests handling <10 mg without respiratory protection .
    • Skin Contact : Immediate washing with 10% ethanol/water to deactivate reactive intermediates .
  • Storage : Airtight container, desiccated at 4°C to prevent hydrolysis .

Advanced: How to design SAR studies focusing on the triazole and piperidine moieties?

Methodological Answer:

  • Triazole Modifications :
    • Substituent Screening : Synthesize 1H- (vs. 2H-) triazole isomers and test for kinase inhibition .
    • Electron Effects : Compare 4-NO₂ (electron-withdrawing) vs. 4-NH₂ (electron-donating) on antimicrobial activity .
  • Piperidine Optimization :
    • Ring Size : Compare piperidine (6-membered) vs. azepane (7-membered) for conformational flexibility .
    • N-Substituents : Test piperidine-1-carbonyl vs. piperidine-1-sulfonyl for solubility differences .

Basic: How to assess purity and identify impurities in the final product?

Methodological Answer:

  • HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Target >98% purity .
  • LC-MS : Identify common impurities (e.g., de-methylated byproducts or oxidized triazole rings) .
  • Reference Standards : Compare retention times with certified impurities (e.g., EP/BP standards) .

Advanced: What computational methods predict binding affinity to target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1UH) to model triazole interactions with kinase ATP pockets .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess piperidine conformational stability in binding sites .
  • QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond donors to optimize bioavailability .

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